molecular formula C7H3BrFNO4 B1519027 4-Bromo-5-fluoro-2-nitrobenzoic acid CAS No. 1020717-99-0

4-Bromo-5-fluoro-2-nitrobenzoic acid

Cat. No. B1519027
M. Wt: 264 g/mol
InChI Key: JZVCMOJSPCGLTC-UHFFFAOYSA-N
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Patent
US09278950B2

Procedure details

To a stirred solution of 4-bromo-5-fluoro-2-nitrobenzoic acid (Ark Pharm, 5.387 g, 20.40 mmol) in DMF (80.0 mL) at 0° C. was added potassium carbonate (5.870 g, 42.47 mmol), followed by methyl iodide (8.789 g, 61.92 mmol). After stirring at 0° C. for 15 min., the reaction was heated to 40° C. for 2 h. The mixture was filtered and concentrated. The residue was dissolved in EtOAc (150 mL), washed with water (2×100 mL), brine (100 mL), dried over Na2SO4, and concentrated under reduced pressure. The resulting residue was purified by flash chromatography on silica gel (0-50% EtOAc in hexanes) to give the sub-title compound as a pale yellow oil (5.348 g, 94%). LCMS calc. for C8H6BrFNO4 (M+H)+: m/z=277.9. found no ionization.
Quantity
5.387 g
Type
reactant
Reaction Step One
Quantity
5.87 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
8.789 g
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]([F:11])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([N+:12]([O-:14])=[O:13])[CH:3]=1.[C:15](=O)([O-])[O-].[K+].[K+].CI>CN(C=O)C>[Br:1][C:2]1[C:10]([F:11])=[CH:9][C:5]([C:6]([O:8][CH3:15])=[O:7])=[C:4]([N+:12]([O-:14])=[O:13])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5.387 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1F)[N+](=O)[O-]
Name
Quantity
5.87 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
8.789 g
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 15 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to 40° C. for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc (150 mL)
WASH
Type
WASH
Details
washed with water (2×100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash chromatography on silica gel (0-50% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)OC)C=C1F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.348 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.